

# GSK-7975A: A Technical Guide to a Selective CRAC Channel Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a key role in a multitude of cellular processes, including immune responses, gene expression, and cell proliferation.[1][2][3] The identification of STIM (Stromal Interaction Molecule) as the endoplasmic reticulum calcium sensor and Orai as the pore-forming subunit of the CRAC channel has paved the way for the development of targeted inhibitors.[4][5] **GSK-7975A** has emerged as a potent and selective inhibitor of CRAC channels, offering a valuable tool for dissecting the physiological roles of store-operated calcium entry (SOCE) and presenting a potential therapeutic avenue for various pathologies, including inflammatory and autoimmune disorders.[2][6] This technical guide provides an in-depth overview of **GSK-7975A**, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

## Mechanism of Action

**GSK-7975A** exerts its inhibitory effect on CRAC channels by acting directly on the Orai pore-forming subunit.[7][8] Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to calcium influx.[1][4][5] Crucially, studies have demonstrated that **GSK-7975A** does not interfere with the upstream events of STIM1

oligomerization or the subsequent coupling of STIM1 to Orai1.<sup>[7][9]</sup> This indicates that its mechanism is downstream of these initial activation steps.

FRET (Förster Resonance Energy Transfer) microscopy experiments have shown that the application of 10  $\mu$ M **GSK-7975A** does not affect STIM1 oligomerization or the interaction between STIM1 and Orai1.<sup>[7]</sup> Instead, evidence suggests that **GSK-7975A** acts as an allosteric modulator or a direct pore blocker of the Orai channel.<sup>[7][8]</sup> Its inhibitory action is characterized by a relatively slow onset and limited reversibility upon washout.<sup>[7]</sup> Furthermore, the inhibitory efficacy of **GSK-7975A** is influenced by the pore geometry of the Orai channel, with mutations in the selectivity filter, such as Orai1 E106D, significantly reducing its blocking effect.<sup>[7][10]</sup>

## Quantitative Inhibitory Data

The inhibitory potency of **GSK-7975A** has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.

| Target                          | Cell Line                      | Experimental Method                         | IC50 Value                | Reference |
|---------------------------------|--------------------------------|---------------------------------------------|---------------------------|-----------|
| Orai1-mediated ICRAC            | HEK293                         | Whole-cell patch clamp                      | 4.1 $\mu$ M               | [7]       |
| Orai3-mediated ICRAC            | HEK293                         | Whole-cell patch clamp                      | 3.8 $\mu$ M               | [7]       |
| Endogenous CRAC channels        | RBL-2H3                        | Thapsigargin-induced $\text{Ca}^{2+}$ entry | $0.8 \pm 0.1 \mu\text{M}$ | [7]       |
| SOCE                            | Murine pancreatic acinar cells | Thapsigargin-induced SOCE                   | $\sim 3.4 \mu\text{M}$    | [11]      |
| 2-APB stimulated Orai3 currents | HEK293                         | Whole-cell patch clamp                      | $\sim 50 \mu\text{M}$     | [7]       |

| Parameter                       | Condition     | Observation                           | Concentration | Reference |
|---------------------------------|---------------|---------------------------------------|---------------|-----------|
| Inhibition of Orai1 currents    | Full blockade | Slower kinetics than La <sup>3+</sup> | 10 μM         | [7]       |
| Reversibility                   | Wash-out      | Almost no current recovery over 4 min | -             | [7]       |
| Effect on STIM1 oligomerization | FRET          | No significant effect                 | 10 μM         | [7]       |
| Effect on STIM1-Orai1 coupling  | FRET          | No significant effect                 | 10 μM         | [7]       |
| Inhibition of mediator release  | Mast cells    | Up to 50% reduction                   | 3 μM          | [6]       |
| Inhibition of cytokine release  | T-cells       | Fully blocked                         | -             | [6]       |

## Selectivity Profile

**GSK-7975A** exhibits a notable degree of selectivity for CRAC channels. However, some off-target effects have been reported.

| Ion Channel                               | Effect                   | IC50 / EC50 | Reference |
|-------------------------------------------|--------------------------|-------------|-----------|
| L-type (CaV1.2) Ca <sup>2+</sup> channels | Slight inhibitory effect | 8 μM        | [7][12]   |
| TRPV6 channels                            | Potent inhibition        | -           | [12][13]  |
| Other ion channels (panel)                | No significant effect    | > 10 μM     | [7]       |

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents (ICRAC) through CRAC channels in the plasma membrane of a single cell.

Objective: To characterize the inhibitory effect of **GSK-7975A** on Orai1/Orai3-mediated currents.

#### Cell Preparation:

- HEK293 cells are co-transfected with STIM1 and either Orai1 or Orai3 expression vectors.
- Cells are cultured on glass coverslips for 24-48 hours post-transfection.

#### Solutions:

- Internal Pipette Solution (for passive store depletion): 145 mM Cesium methane sulfonate, 8 mM NaCl, 3.5 mM MgCl<sub>2</sub>, 10 mM HEPES, 20 mM EGTA, pH 7.2 with CsOH.
- External Solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

#### Recording Procedure:

- Establish a whole-cell recording configuration using a patch-clamp amplifier.
- Hold the cell at a potential of 0 mV.
- Apply voltage ramps from -90 mV to +90 mV over 1 second, repeated every 5 seconds to elicit ICRAC.
- Allow currents to fully develop through passive store depletion by the EGTA in the pipette solution.
- Once a stable baseline ICRAC is established, perfuse the external solution containing various concentrations of **GSK-7975A**.
- Record the inhibition of the current over time.

## FRET (Förster Resonance Energy Transfer) Microscopy

FRET microscopy is utilized to investigate the protein-protein interactions between STIM1 molecules (oligomerization) and between STIM1 and Orai1 (coupling).

Objective: To determine if **GSK-7975A** affects STIM1 oligomerization or STIM1-Orai1 interaction.

#### Cell Preparation:

- For STIM1 oligomerization: Co-transfect HEK293 cells with STIM1-CFP and STIM1-YFP constructs.
- For STIM1-Orai1 interaction: Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP constructs.
- Culture cells on glass-bottom dishes.

#### Experimental Procedure:

- Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
- Identify cells expressing both fluorophores.
- Pre-incubate the cells with **GSK-7975A** (e.g., 10  $\mu$ M) for 5 minutes.
- Induce store depletion by adding thapsigargin (e.g., 2  $\mu$ M) to the external solution.
- Monitor the FRET signal (e.g., by measuring the fluorescence lifetime of the donor or the sensitized emission of the acceptor) before and after store depletion in the presence of **GSK-7975A**.
- Compare the FRET efficiency to control cells not treated with the inhibitor. An increase in FRET indicates protein interaction.

## Visualizations

### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: CRAC channel activation by store depletion and inhibition by **GSK-7975A**.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing **GSK-7975A**'s effects.

## Conclusion

**GSK-7975A** is a valuable pharmacological tool for the study of CRAC channel function. Its mechanism of action, downstream of STIM1 activation and directly targeting the Orai pore, provides a specific means to probe the consequences of SOCE inhibition. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to utilize **GSK-7975A** in their investigations of calcium signaling pathways and their role in health and disease. As research in this area continues, a thorough understanding of such inhibitors is paramount for the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. Calcium release-activated calcium channels and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca<sup>2+</sup> release-activated Ca<sup>2+</sup> (CRAC) current, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-7975A: A Technical Guide to a Selective CRAC Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615724#gsk-7975a-as-a-crac-channel-inhibitor]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)